4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid
Description
This compound (CAS No. 443105-09-7, molecular formula C₁₆H₁₅F₃N₂O₅S) is a pyrimidine derivative featuring a sulfonyl bridge and a 2-methoxyphenyl substituent. Its molecular weight is 404.37 g/mol, and it is characterized by a trifluoromethyl group at the pyrimidine 6-position and a butanoic acid chain .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5S/c1-26-12-6-3-2-5-10(12)11-9-13(16(17,18)19)21-15(20-11)27(24,25)8-4-7-14(22)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTONYYTUQIFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Typically, the preparation of 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid involves multi-step synthesis starting from 2-methoxybenzonitrile. This compound undergoes selective functionalization and cyclization to form the pyrimidine ring, followed by sulfonylation and subsequent reactions to achieve the final structure.
Industrial Production Methods
Industrial production usually follows a refined synthetic route optimized for high yield and purity. It involves careful control of reaction temperatures, catalysts, and purification techniques to ensure consistent production on a larger scale. The process might be adapted for continuous flow chemistry to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various types of chemical reactions including:
Oxidation: : Introduction of oxygen atoms into the compound.
Reduction: : Removal of oxygen or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Catalysts like KMnO4 or H2O2 under controlled pH conditions.
Reduction: : Use of Pd/C or other hydrogenation catalysts.
Substitution: : Often involves halogenation reagents like Cl2 or Br2 in organic solvents.
Major Products
Depending on the reagents and conditions, the major products can include various substituted derivatives of the original compound, potentially altering its biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, it serves as a model compound for studying the reactivity of trifluoromethylated pyrimidines and their derivatives.
Biology and Medicine
In biology and medicine, it has been explored for its potential use as a pharmacophore in drug design, targeting specific enzymes or receptors in disease treatment.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The biological activity of 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid is often linked to its interaction with specific molecular targets. This might include enzymes or receptors where the trifluoromethyl group can enhance binding affinity or alter the metabolic stability of the compound. The exact pathways can vary, but typically involve modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Implications
Sulfonyl vs. Thio Linkages: The sulfonyl group in the target compound (SO₂) is more electron-withdrawing than the thio (S) group in analogs like CAS 514180-40-4. Thio-containing analogs (e.g., CAS 505049-36-5) may exhibit higher membrane permeability due to reduced polarity but could be less metabolically stable .
Aromatic Substituent Variations: The 2-methoxyphenyl group in the target compound provides steric bulk and moderate electron-donating effects via the methoxy group, which may aid in π-π stacking interactions with biological targets. The 2-thienyl group (CAS 685837-06-3) introduces a sulfur atom into the aromatic system, which could enhance interactions with metal ions or cysteine residues in enzymes .
Chain Length and Acid Groups: The butanoic acid chain in the target compound offers greater flexibility and lipophilicity compared to the acetic acid chain in CAS 505049-36-5, possibly affecting pharmacokinetic properties like half-life .
Research and Application Considerations
- Drug Design : The sulfonyl group and trifluoromethyl moiety in the target compound are common in protease inhibitors and kinase modulators due to their stability and binding specificity .
- Availability : Discontinuation of the target compound (CymitQuimica) may necessitate substitution with analogs like CAS 685837-06-3, which retains the sulfonyl group but substitutes thienyl for methoxyphenyl .
- Synthetic Challenges : The 2-methoxyphenyl group requires precise ortho-substitution during synthesis, which may complicate scalability compared to simpler phenyl or thienyl derivatives .
Biological Activity
4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₁₅F₃N₂O₅S
- Molecular Weight : 404.37 g/mol
- CAS Number : 443105-09-7
- IUPAC Name : 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoic acid
The compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Recent studies have shown that similar pyrimidine derivatives can effectively inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. The specific interactions of this compound with CDK targets remain an area for further exploration.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound can induce significant antitumor effects. For instance, a related compound demonstrated IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, suggesting that this class of compounds may be effective in treating various cancers by targeting these kinases .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated concentration-dependent inhibition of cell viability, with significant effects observed at concentrations as low as 10 μM. These findings highlight the potential of this compound in cancer therapy .
Case Studies
| Study Reference | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| HCT116 | 0.004 | Induced G2/M arrest and apoptosis via CDK inhibition | |
| Various | 10 | Concentration-dependent cytotoxicity observed |
Pharmacological Profile
The pharmacological profile of this compound suggests it possesses properties that could be beneficial in treating diseases characterized by dysregulated cell proliferation.
Safety and Toxicology
While the compound is noted to be an irritant, detailed toxicological studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A patent method (WO 2016/111347) describes pyrimidine-ring functionalization using sulfonyl chloride intermediates, followed by coupling with butanoic acid derivatives . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization using solvents like ethanol or acetonitrile. Purity validation requires HPLC (C18 columns, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm the sulfonyl linkage and trifluoromethyl group integrity .
Q. What spectroscopic techniques are critical for structural confirmation of the sulfonyl and trifluoromethyl groups?
- Methodological Answer :
- ¹H NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) from the 2-methoxyphenyl group and the pyrimidine ring.
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
- IR Spectroscopy : Strong S=O stretching vibrations (~1350 cm⁻¹) verify the sulfonyl group .
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ calculated for C₁₆H₁₄F₃N₂O₅S: 411.06) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis yield of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for sulfonation steps. ICReDD’s approach combines these calculations with machine learning to prioritize high-yield reaction conditions (e.g., solvent polarity, temperature) . For example, optimizing the sulfonyl coupling step may require dichloromethane as a solvent (dielectric constant ~8.9) to stabilize charged intermediates .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents). Resolve discrepancies by:
- Standardizing assay protocols : Use consistent enzyme concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl pH 7.4).
- Molecular docking simulations : AutoDock Vina or Schrödinger Suite can model interactions between the sulfonyl group and enzyme active sites (e.g., carbonic anhydrase). Compare binding energies (ΔG) across studies .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers via Grubbs’ test (α=0.05) .
Q. How does the 2-methoxyphenyl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP determination : Shake-flask method (octanol/water) measures hydrophobicity. The methoxy group increases logP by ~0.5 units compared to unsubstituted phenyl analogs, enhancing membrane permeability .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The trifluoromethyl group reduces oxidative metabolism, increasing half-life (t₁/₂ > 2 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
